molecular formula C28H29N3O5S B421757 ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B421757
M. Wt: 519.6g/mol
InChI Key: HKPCEMCUGNDTBN-UCQKPKSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(1,3-benzodioxol-5-yl)-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thiazolopyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazolopyrimidine core: This step involves the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.

    Introduction of the benzodioxole moiety: This is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the benzylidene group: This step involves the condensation of the intermediate with 4-(diethylamino)benzaldehyde under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1,3-benzodioxol-5-yl)-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the reduction of the benzylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Reduced benzylidene derivatives.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

Ethyl 5-(1,3-benzodioxol-5-yl)-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-(1,3-benzodioxol-5-yl)-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:

    Similar Compounds: Other thiazolopyrimidines, such as 5-(1,3-benzodioxol-5-yl)-2-[4-(dimethylamino)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate.

    Uniqueness: The presence of the ethyl ester group and the specific substitution pattern on the benzodioxole and benzylidene moieties make this compound unique, potentially leading to distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C28H29N3O5S

Molecular Weight

519.6g/mol

IUPAC Name

ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[[4-(diethylamino)phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H29N3O5S/c1-5-30(6-2)20-11-8-18(9-12-20)14-23-26(32)31-25(19-10-13-21-22(15-19)36-16-35-21)24(27(33)34-7-3)17(4)29-28(31)37-23/h8-15,25H,5-7,16H2,1-4H3/b23-14-

InChI Key

HKPCEMCUGNDTBN-UCQKPKSFSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC5=C(C=C4)OCO5

SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC5=C(C=C4)OCO5

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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